molecular formula C17H17N5O4S B11019525 methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11019525
M. Wt: 387.4 g/mol
InChI Key: AEABCFGGDQXVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a benzotriazine moiety, and a carboxylate ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

Methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, and summarizes relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S. The structure includes a thiazole ring and a benzotriazine moiety, which are known for their biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing thiazole and benzotriazine derivatives exhibit potent anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. Specifically, the compound may act similarly to known antitubulin drugs by binding to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Case Study:
In a study evaluating the anticancer efficacy of thiazole derivatives, one compound demonstrated an IC50 value of 0.045 µg/mL against resistant strains of cancer cells. This highlights the potential of this compound as an effective agent in cancer therapy.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Benzotriazine derivatives have shown activity against various bacterial strains. Preliminary data suggest that this compound exhibits significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BE. coli1.0 µg/mL
Methyl 4-Methyl...E. coli0.75 µg/mL

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

  • Tubulin Binding: Similar to other thiazole derivatives, it may inhibit tubulin polymerization.
  • Reactive Oxygen Species (ROS) Production: The compound may induce oxidative stress in microbial cells.
  • Enzyme Inhibition: It could inhibit specific enzymes crucial for bacterial survival.

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17N5O4S/c1-10-14(16(25)26-2)27-17(18-10)19-13(23)8-5-9-22-15(24)11-6-3-4-7-12(11)20-21-22/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,19,23)

InChI Key

AEABCFGGDQXVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.